1-N-Boc-2-(3,5-dichlorophenyl)piperazine
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Overview
Description
1-N-Boc-2-(3,5-dichlorophenyl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-2-(3,5-dichlorophenyl)piperazine typically involves the reaction of 1-bromo-2,3-dichlorobenzene with N-Boc-piperazine under Buchwald-Hartwig amination conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-2-(3,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 2-(3,5-dichlorophenyl)piperazine.
Scientific Research Applications
1-N-Boc-2-(3,5-dichlorophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N-Boc-2-(3,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the piperazine ring. The dichlorophenyl group can interact with various biological receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the dichlorophenyl group.
1-(2,3-dichlorophenyl)piperazine: Similar but without the Boc group.
Uniqueness
1-N-Boc-2-(3,5-dichlorophenyl)piperazine is unique due to the combination of the Boc protecting group and the dichlorophenyl substituent, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20Cl2N2O2 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-5-4-18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 |
InChI Key |
OIWVOUZPLKKHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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